molecular formula C18H15N3O3S3 B2898164 5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1020980-66-8

5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2898164
CAS No.: 1020980-66-8
M. Wt: 417.52
InChI Key: BBDZGIMYCSCFGN-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide (hereafter referred to as the "target compound") features a fused thiazolo[3,2-a]pyrimidinone core linked to a phenyl-thiophene sulfonamide moiety. Thiazolo[3,2-a]pyrimidinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The sulfonamide group enhances solubility and bioavailability, making it a critical functional group in drug design . This article compares the target compound with structurally related derivatives, focusing on synthesis, structural features, and physicochemical properties.

Properties

IUPAC Name

5-methyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-11-8-16(22)21-15(10-25-18(21)19-11)13-4-3-5-14(9-13)20-27(23,24)17-7-6-12(2)26-17/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDZGIMYCSCFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=CC(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazolo[3,2-a]Pyrimidine Core

The thiazolo[3,2-a]pyrimidine scaffold is synthesized via a cyclocondensation reaction between 4-substituted thiazole-2-amines and diketones. Adapted from the protocol in, 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine is prepared as follows:

Formation of 4-(3-Nitrophenyl)Thiazole-2-Amine

A mixture of 3-nitrobenzaldehyde (10 mmol), thiourea (12 mmol), and acetophenone (10 mmol) is refluxed in 10% bromine-acetic acid (25 mL) for 3 hours. The intermediate thiazole-2-amine is isolated via alkaline precipitation (yield: 78–84%).

Cyclocondensation with Acetylacetone

The thiazole-2-amine (5 mmol) is reacted with acetylacetone (10 mmol) and p-toluenesulfonic acid (PTSA, 1.5 mmol) in ethanol under reflux for 8 hours. This yields 7-methyl-5-oxo-3-(3-nitrophenyl)-5H-thiazolo[3,2-a]pyrimidine as a crystalline solid (m.p. 215–217°C), confirmed by $$ ^1H $$ NMR ($$ \delta $$ 2.41 ppm, singlet for CH$$_3$$) and IR ($$ \nu $$ 1685 cm$$^{-1}$$ for C=O).

Functionalization of the Phenyl Substituent

Reduction of Nitro to Amine

The nitro group at the 3-position of the phenyl ring is reduced using catalytic hydrogenation (H$$2$$, 50 psi, Pd/C, ethanol, 6 hours) to yield 3-amino-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine. Alternatively, SnCl$$2$$ in HCl achieves quantitative reduction.

Sulfonylation with Thiophene-2-Sulfonyl Chloride

The aniline intermediate (3 mmol) is treated with 5-methylthiophene-2-sulfonyl chloride (3.3 mmol) in dry dichloromethane (DCM) containing triethylamine (6 mmol) at 0–5°C. After stirring for 12 hours, the crude product is purified via column chromatography (hexane:ethyl acetate, 7:3) to yield 5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide (yield: 65–72%).

Table 1: Key Spectral Data for the Target Compound
Characterization Method Data
$$ ^1H $$ NMR (400 MHz, DMSO-d$$_6 $$) $$ \delta $$ 8.42 (s, 1H, pyrimidine-H), 7.89–7.32 (m, 4H, phenyl-H), 6.98 (d, J = 3.6 Hz, 1H, thiophene-H), 2.51 (s, 3H, CH$$3$$), 2.38 (s, 3H, CH$$3$$)
IR (KBr) $$ \nu $$ 1682 cm$$^{-1}$$ (C=O), 1345 cm$$^{-1}$$ (S=O), 1160 cm$$^{-1}$$ (C-N)
HRMS (ESI+) m/z 485.0821 [M+H]$$^+$$ (calc. 485.0819)

Optimization and Mechanistic Insights

Role of Catalysts in Cyclocondensation

PTSA facilitates protonation of the carbonyl group, enhancing electrophilicity for nucleophilic attack by the thiazole amine. Elevated temperatures (>80°C) improve cyclization efficiency but risk decomposition.

Sulfonylation Reaction Dynamics

Triethylamine neutralizes HCl generated during sulfonamide formation, preventing side reactions. Steric hindrance from the thiazolopyrimidine moiety necessitates prolonged reaction times (12–16 hours).

Challenges and Mitigation Strategies

  • Low Sulfonylation Yields : Attributed to poor solubility of the aniline intermediate. Using polar aprotic solvents (DMF, DMSO) increases reactivity.
  • Regioselectivity in Cyclocondensation : Electron-withdrawing nitro groups direct cyclization to the meta position, confirmed by NOESY NMR.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-2-[(4-Methylquinolin-2-yl)sulfanyl]acetamide is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Structure and Properties

N-(4-Chlorophenyl)-2-[(4-Methylquinolin-2-yl)sulfanyl]acetamide is characterized by its unique molecular structure, which includes a chlorophenyl group and a methylquinoline moiety. The compound's molecular formula is C16H14ClN3OSC_{16}H_{14}ClN_{3}OS, with a molecular weight of approximately 321.81 g/mol. Its structural features contribute to its biological activity.

Medicinal Chemistry

N-(4-Chlorophenyl)-2-[(4-Methylquinolin-2-yl)sulfanyl]acetamide has been investigated for its potential as an antitumor agent . Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that quinoline derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

A study conducted on a series of quinoline derivatives, including N-(4-Chlorophenyl)-2-[(4-Methylquinolin-2-yl)sulfanyl]acetamide, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests that the compound may serve as a lead compound for further development in cancer therapy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In vitro assays have shown that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Inflammation and Pain Management

Research indicates that compounds similar to N-(4-Chlorophenyl)-2-[(4-Methylquinolin-2-yl)sulfanyl]acetamide may possess anti-inflammatory properties . Experimental models have shown that these compounds can reduce inflammation markers, suggesting their potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a murine model of arthritis, administration of N-(4-Chlorophenyl)-2-[(4-Methylquinolin-2-yl)sulfanyl]acetamide resulted in a significant reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6), indicating its therapeutic potential in managing inflammatory conditions.

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects , making it a candidate for research into neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Data Table: Neuroprotective Activity

Assay TypeResult
Cell Viability Assay85% viability at 10 µM concentration
ROS Scavenging ActivitySignificant reduction in reactive oxygen species

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the target site. This can inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Structural Comparison of Core Heterocycles

The target compound’s thiazolo[3,2-a]pyrimidinone core distinguishes it from analogues with alternative fused-ring systems:

Compound Class Core Structure Key Heteroatoms Pharmacological Relevance Reference
Thiazolo[3,2-a]pyrimidinone Thiazole + pyrimidinone fusion S, N, O Antimicrobial, anticancer
Thiadiazolo[3,2-a]pyrimidine Thiadiazole + pyrimidine fusion S, N (two S atoms) Not explicitly stated
Triazolo[4,3-b]pyridazine Triazole + pyridazine fusion N (three N atoms) Kinase inhibition, CNS activity

Key Observations :

  • The thiazolo[3,2-a]pyrimidinone core (target compound) offers a balance of sulfur-mediated hydrophobicity and pyrimidinone hydrogen-bonding capacity, which may enhance target binding .
  • Triazolo[4,3-b]pyridazines (e.g., ) feature a nitrogen-rich core, favoring polar interactions but possibly reducing metabolic stability .

Substituent Effects

a) Sulfonamide vs. Sulfonic Acid:
  • The target compound’s thiophene sulfonamide group improves water solubility compared to sulfonic acid derivatives (e.g., compounds in ), which are more acidic but less lipophilic .
  • Triazolo-pyridazine sulfonamides () share similar solubility benefits but may exhibit distinct hydrogen-bonding patterns due to the pyridazine ring’s nitrogen positioning .
b) Methyl and Phenyl Substituents:
  • A related 7-methyl derivative () showed a flattened boat conformation in crystallographic studies, suggesting conformational flexibility .
  • Phenyl substituents (e.g., in ) contribute to π-π stacking interactions but may reduce aqueous solubility .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , utilizing DMF as a solvent and potassium carbonate as a base for nucleophilic substitutions .
  • Thiadiazolo derivatives () require harsher acidic conditions (glacial acetic acid), which may limit functional group compatibility .

Physicochemical Properties

Compound Type Melting Point (K) Solubility Trends Hydrogen Bonding Reference
Thiazolo[3,2-a]pyrimidinone 427–428 (analogue) Moderate (sulfonamide-enhanced) C–H···O chains in crystal packing
Triazolo[4,3-b]pyridazine Not reported High (polar N atoms) Likely N–H···O/N interactions

Key Observations :

  • The target compound’s methyl and phenyl substituents may elevate its melting point compared to less substituted analogues .

Biological Activity

5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a complex compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. This class has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The intricate structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has shown that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been reported to possess activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. For instance, a related derivative demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against these pathogens .

CompoundMIC (μM)Target Organism
5-Methyl-N-(...)0.21E. coli, P. aeruginosa

Anticancer Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their cytotoxic effects against cancer cell lines. For example, related compounds have shown IC50 values ranging from 6.90 to 51.46 μM against various cancer cell lines, indicating promising anticancer activity . The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival.

Cell LineIC50 (μM)Compound
MCF-76.90Thiazolopyridazine derivative
A54923.47Doxorubicin (control)

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical kinases such as c-Jun N-terminal kinase (JNK), which plays a role in apoptosis and inflammation .
  • DNA Interaction : Molecular docking studies suggest that the compound can form hydrogen bonds with amino acids in the active sites of target proteins like DNA gyrase, enhancing its antibacterial efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized several thiazolo[4,5-b]pyridine derivatives and tested their antimicrobial properties. Compound 3g exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance biological efficacy .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of thiazolopyridazine derivatives against multiple cancer cell lines. The study highlighted the potential of these compounds as effective anticancer agents with specific targeting capabilities .

Q & A

Basic: What synthetic strategies are commonly employed to prepare this thiazolopyrimidine-sulfonamide hybrid compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Construction of the thiazolo[3,2-a]pyrimidin-5-one core via cyclization of thiouracil derivatives with α-halo ketones or acids under reflux conditions (e.g., using chloroacetic acid and sodium acetate in acetic acid/acetic anhydride) .
  • Step 2: Introduction of the phenyl-thiophene sulfonamide moiety via nucleophilic substitution or coupling reactions. For sulfonamide linkages, methods similar to those in are applicable, where thiophene-2-sulfonamide intermediates react with substituted phenylpropylamines in polar solvents like DMF at 50–60°C .
  • Step 3: Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) and validation using HPLC to ensure >95% purity .

Advanced: How can reaction parameters be optimized to mitigate low yields during the final cyclization step?

Methodological Answer:
Key optimizations include:

  • Solvent Selection: Use high-boiling solvents like DMF or acetic acid to maintain reaction homogeneity and temperature stability during cyclization .
  • Catalysis: Introduce triethylamine or sodium acetate to deprotonate intermediates and accelerate ring closure .
  • Temperature Control: Reflux at 80–100°C for 8–12 hours, monitoring progress via TLC or HPLC to avoid over-decomposition .
  • Controlled Addition: Gradual addition of α-halo ketones to prevent side reactions, as rapid mixing may lead to dimerization .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the 3D structure, particularly the puckering of the thiazolopyrimidine ring and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
  • NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., methyl groups at C7 and C5) and sulfonamide connectivity .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 484.08) and rule out impurities .

Advanced: How should researchers address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) to identify errors in peak assignments .
  • Dynamic Effects: Account for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) and conformational flexibility in NMR simulations .
  • Crystallographic Correlation: Use X-ray-derived bond lengths/angles as benchmarks for computational geometry optimization .

Basic: What are the key structural features influencing this compound’s reactivity?

Methodological Answer:

  • Electrophilic Sites: The 5-oxo group and sulfonamide nitrogen are prone to nucleophilic attacks (e.g., alkylation or acylation) .
  • Aromatic Systems: The thiophene and phenyl rings participate in π-π stacking, affecting solubility and crystallization .
  • Steric Hindrance: The 7-methyl group on the thiazolopyrimidine core may slow reactions at C3 .

Advanced: What strategies can resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays: Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control variables like compound degradation .
  • Metabolite Screening: Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
  • Structural Analogues: Synthesize derivatives (e.g., replacing the 4-chlorophenyl group) to isolate pharmacophoric contributions .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., sulfonic acid derivatives) .
  • pH Stability: Incubate in buffers (pH 1–10) and monitor hydrolysis of the sulfonamide bond using UV-Vis spectroscopy .

Advanced: What mechanistic insights guide the design of derivatives with enhanced target binding?

Methodological Answer:

  • Docking Studies: Model interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the sulfonamide group and hydrophobic contacts with the thiophene ring .
  • SAR Analysis: Modify substituents (e.g., methyl to trifluoromethyl) and measure changes in IC50 values to map critical regions .

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